![molecular formula C10H9Cl2NO2S B3039398 (R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid CAS No. 103261-10-5](/img/structure/B3039398.png)
(R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid
Overview
Description
Scientific Research Applications
1. Molecular Structure Analysis
The molecular structure of (R)-thiazolidine-4-carboxylic acid, a closely related compound, has been analyzed in detail, with a focus on refining the population of electrons within the molecule. This research provides foundational knowledge for understanding the behavior and properties of similar compounds like (R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid (Kamo et al., 1979).
2. Synthetic Applications
In a study exploring solid-phase synthesis, 2-substituted thiazolidine-4-carboxylic acids, which include derivatives of (R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid, were synthesized. This research contributes to the broader field of synthetic chemistry and the development of novel compounds (Patek, Drake, & Lebl, 1995).
3. Geriatric Medicine Potential
A study discussed thiazolidine-4-carboxylic acid’s potential in geriatric medicine. Its effects on age-related biochemical variables in blood and tissues, along with its anti-toxic effects, particularly on the liver, suggest potential applications for related compounds in aging and liver health (Weber, Fleming, & Miquel, 1982).
4. Antihypertensive Effects
A compound synthesized from thiazolidine-4-carboxylic acid demonstrated significant antihypertensive effects in a study, suggesting potential cardiovascular applications for related thiazolidine derivatives (Li Zeng-chun, 2007).
5. Anticancer Activity
Metallophthalocyanines synthesized using thiazolidine derivatives, including a compound related to (R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid, were studied for their anticancer activity. This research indicates potential therapeutic applications in cancer treatment (Bilgiçli et al., 2021).
6. Supramolecular Aggregation Behavior
Research on thiazolidine-4-carboxylic acid derivatives, which includes compounds related to (R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid, explored their supramolecular aggregation behavior. This has implications for applications in gas storage, biosensing, and template catalysis (Jagtap et al., 2018).
properties
IUPAC Name |
(4R)-2-(3,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO2S/c11-6-2-1-5(3-7(6)12)9-13-8(4-16-9)10(14)15/h1-3,8-9,13H,4H2,(H,14,15)/t8-,9?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVLZAPPBGHGBP-IENPIDJESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC(=C(C=C2)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(S1)C2=CC(=C(C=C2)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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